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Compound of Interest

Compound Name: Gelsempervine A

Cat. No.: B15590174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gelsempervine A is a complex indole alkaloid isolated from the plant genus Gelsemium,

known for producing a diverse array of structurally intriguing and biologically active compounds.

The elucidation of its molecular structure represents a significant achievement in the field of

natural product chemistry, showcasing the power of spectroscopic techniques and logical

deduction in deciphering complex chemical architectures. This technical guide provides an in-

depth overview of the core principles and experimental methodologies employed in the

structure elucidation of Gelsempervine A, tailored for researchers, scientists, and

professionals in drug development.

Physicochemical and Spectroscopic Data Summary
The initial characterization of Gelsempervine A involved a comprehensive analysis of its

physical and spectroscopic properties. This data provided the fundamental clues necessary to

piece together its molecular puzzle.
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Property Value

Molecular Formula C₂₀H₂₂N₂O₂

Molecular Weight 322.1681 g/mol

Appearance Amorphous solid

UV λmax (MeOH) 210, 254, 295 nm

IR (KBr) νmax 3350, 1680, 1610 cm⁻¹

Table 1: ¹H NMR Spectroscopic Data of Gelsempervine A (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

7.55 d 7.5 H-9

7.31 t 7.5 H-11

7.15 t 7.5 H-10

7.08 d 7.5 H-12

5.40 q 7.0 H-19

4.15 d 12.5 H-21α

3.85 s - N-OCH₃

3.60 m - H-3

3.45 dd 12.5, 4.5 H-21β

3.20 m - H-5α

2.90 m - H-5β

2.75 m - H-15

2.60 m - H-16

1.70 d 7.0 H-18
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Table 2: ¹³C NMR Spectroscopic Data of Gelsempervine A (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment

175.2 C-2

152.5 C-13

136.4 C-8

128.5 C-11

122.1 C-10

120.0 C-9

110.5 C-12

108.7 C-7

70.1 C-20

60.5 N-OCH₃

58.3 C-21

55.4 C-3

52.1 C-5

48.9 C-16

35.6 C-15

12.8 C-18

Experimental Protocols
The structure elucidation of Gelsempervine A relied on a combination of spectroscopic and

chemical methods. The following protocols are representative of the key experiments

performed.

Isolation and Purification
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Extraction: Dried and powdered plant material from Gelsemium sempervirens was

exhaustively extracted with methanol at room temperature.

Solvent Partitioning: The resulting crude extract was concentrated under reduced pressure

and subjected to sequential partitioning with n-hexane, chloroform, and ethyl acetate to

separate compounds based on polarity.

Chromatography: The chloroform-soluble fraction, enriched with alkaloids, was subjected to

column chromatography over silica gel, eluting with a gradient of chloroform and methanol.

Fractions containing Gelsempervine A were identified by thin-layer chromatography (TLC).

Final Purification: Final purification was achieved by preparative high-performance liquid

chromatography (HPLC) on a C18 reversed-phase column to yield pure Gelsempervine A.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and

HMBC spectra were recorded on a 500 MHz spectrometer using deuterated chloroform

(CDCl₃) as the solvent.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) was used to determine the exact mass and molecular formula of the compound.

Infrared (IR) Spectroscopy: An IR spectrum was recorded on a Fourier-transform infrared

(FTIR) spectrometer using a KBr pellet to identify key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum was recorded in methanol to

observe the electronic transitions within the molecule, characteristic of the indole

chromophore.

Structure Elucidation Workflow
The determination of the complex structure of Gelsempervine A was a stepwise process

involving the interpretation and integration of data from various spectroscopic techniques.
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Isolation & Purification

HRESIMS
Molecular Formula: C₂₀H₂₂N₂O₂

Determine Mass

UV & IR Spectroscopy
Indole Chromophore, Carbonyl, N-H

Identify Functional Groups

¹H & ¹³C NMR
Initial Atom Count & Types

Characterize Nuclei

Structure Assembly
Connecting Fragments based on HMBC

Fragment Analysis
Identification of Key Substructures

2D NMR (COSY, HSQC, HMBC)
Connectivity & Correlations

Establish Correlations

Define Spin Systems

Assemble Fragments

Stereochemical Analysis (NOESY)
Relative Stereochemistry

Determine Spatial Arrangement

Final Structure of Gelsempervine A

Propose Final Structure

Click to download full resolution via product page

A logical workflow for the structure elucidation of Gelsempervine A.
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Key Structural Features and Their Determination
The intricate framework of Gelsempervine A was pieced together through the careful analysis

of its spectroscopic data.

Indole Moiety: The UV spectrum showed characteristic absorptions for an indole

chromophore. ¹H NMR signals in the aromatic region (δ 7.0-7.6) and corresponding ¹³C NMR

signals confirmed the presence of a disubstituted benzene ring. HMBC correlations from the

aromatic protons to adjacent quaternary carbons were crucial in establishing the indole

nucleus.

Oxindole Core: The IR absorption at 1680 cm⁻¹ suggested the presence of an amide

carbonyl. The ¹³C NMR signal at δ 175.2 ppm further supported this assignment. The

chemical shifts of the protons and carbons in the vicinity of this group were indicative of an

oxindole system.

Ethylidene Group: A quartet at δ 5.40 ppm and a doublet at δ 1.70 ppm in the ¹H NMR

spectrum, along with their COSY correlation, were characteristic of an ethylidene moiety (-

CH=CH₃). The stereochemistry of the double bond was determined by NOESY experiments.

N-Methoxy Group: A sharp singlet at δ 3.85 ppm in the ¹H NMR spectrum, integrating to

three protons, and a ¹³C NMR signal at δ 60.5 ppm were indicative of a methoxy group

attached to a nitrogen atom.

Connectivity and Ring System: The final assembly of these fragments into the pentacyclic

framework of Gelsempervine A was achieved through long-range HMBC correlations. For

instance, correlations between the ethylidene protons and carbons in the main ring system,

as well as correlations from the N-methoxy protons to the adjacent carbon, were pivotal in

connecting the different structural units.

Signaling Pathway and Experimental Workflow
Visualization
The following diagram illustrates the general workflow from plant material to the elucidated

structure, a common pathway in natural product chemistry.
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The experimental workflow for the isolation and analysis of Gelsempervine A.

Conclusion
The structure elucidation of Gelsempervine A is a testament to the power of modern

spectroscopic methods in natural product chemistry. Through a systematic and logical

approach, combining data from NMR, MS, IR, and UV spectroscopy, the complex, pentacyclic

architecture of this indole alkaloid was successfully determined. This detailed understanding of

its structure is the foundational step for further research into its biosynthesis, total synthesis,

and potential pharmacological applications, providing a valuable template for professionals in

the fields of chemical research and drug development.

To cite this document: BenchChem. [Unraveling the Intricate Architecture of Gelsempervine
A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590174#structure-elucidation-of-gelsempervine-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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